Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-
Overview
Description
Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- is a chemical compound with the molecular formula C12H17NO3 and a molar mass of 223.27 g/mol . . This compound is characterized by its propanoic acid backbone with a phenoxy group substituted at the 2-position, which is further substituted with an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- can be achieved through various organic synthesis techniques. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not extensively documented, but they likely follow similar principles to those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- has various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with antimicrobial properties.
Phenoxyacetic acid: A compound with a phenoxy group attached to acetic acid, used as a herbicide.
2-Aminoethylphenol: A compound with an aminoethyl group attached to phenol, used in various chemical syntheses.
Uniqueness
Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propanoic acid backbone with a phenoxy and aminoethyl group makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,11(14)15)16-10-5-3-9(4-6-10)7-8-13/h3-6H,7-8,13H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEJORVMPOOLGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420899 | |
Record name | Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55458-78-1 | |
Record name | 2-[4-(2-Aminoethyl)phenoxy]-2-methylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55458-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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